Antifungal Potency of the 6-Formamido-2-propylthio Derivative Versus 2-Mercaptobenzothiazole Baseline
In a head-to-head study of 22 benzothiazole derivatives, the 6-formamido-2-propylthio analog of the target compound exhibited an ED₅₀ between 2.2 and 21 mg/L against Candida albicans and Candida guilliermondii, making it 3–35 times more potent than the industrial antifungal 2-mercaptobenzothiazole (Dermacid) [1]. Although the direct ED₅₀ of the free 6-amino-2-propylthio compound was not reported in this study, the data establish a class-level benchmark: N-formylation at the 6-position dramatically enhances antifungal activity relative to the thiol baseline, and the propylthio chain length is among the most favorable for this enhancement [1].
| Evidence Dimension | Antifungal ED₅₀ against Candida spp. |
|---|---|
| Target Compound Data | Not directly reported in the cited study for the free 6-amine; the 6-formamido-2-propylthio derivative shows ED₅₀ = 2.2–21 mg/L [1]. |
| Comparator Or Baseline | 2-Mercaptobenzothiazole (Dermacid), ED₅₀ not explicitly stated but used as the reference for the 3–35× fold improvement. |
| Quantified Difference | 3–35‑fold improvement in ED₅₀ for the 6-formamido-2-propylthio derivative over 2-mercaptobenzothiazole [1]. |
| Conditions | In vitro broth dilution assay; C. albicans and C. guilliermondii pathogenic yeast strains. |
Why This Matters
The data demonstrate that the propylthio chain combined with a 6‑position amide yields substantial antifungal gains, informing researchers that the 6‑amino‑2‑propylthio scaffold is a validated entry point for further N‑derivatization toward antifungal candidates.
- [1] Kuchta, T.; Bujdáková, H.; Sidóová, E. Inhibition of yeast-mycelium transformation by 2-alkylthio-6-amino- and 2-alkylthio-6-formamidobenzothiazoles and their in vitro antifungal activity. Folia Microbiol. 1989, 34 (6), 504–510. DOI: 10.1007/BF02814461. View Source
